molecular formula C7H7Cl2NO B2741695 1-(3,5-Dichloropyridin-4-yl)ethanol CAS No. 1254473-66-9

1-(3,5-Dichloropyridin-4-yl)ethanol

Cat. No. B2741695
CAS RN: 1254473-66-9
M. Wt: 192.04
InChI Key: KCPDCYCCMCEYQN-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-4-yl)ethanol is a chemical compound with the CAS Number: 1254473-66-9 . It has a molecular weight of 192.04 and a linear formula of C7H7Cl2NO . It is a solid substance that is stored in a dry, sealed environment, preferably in a freezer under -20C .


Synthesis Analysis

The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol involves several steps. For instance, ®-1-(3,5-Dichloropyridin-4-yl)ethanol can be synthesized from ®-1-(3,5-dichloropyridin-4-yl)ethanol using methanesulfonyl chloride in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Dichloropyridin-4-yl)ethanol is represented by the linear formula C7H7Cl2NO . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

1-(3,5-Dichloropyridin-4-yl)ethanol is a solid substance . It has a molecular weight of 192.04 . The compound is stored in a dry, sealed environment, preferably in a freezer under -20C .

Scientific Research Applications

Chiral Synthesis and Enantioselective Reactions

Chirality plays a crucial role in drug efficacy and safety. Interestingly, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol and ®-1-(3,5-Dichloropyridin-4-yl)ethanol exist as enantiomers. These mirror-image forms can exhibit distinct biological activities. Scientists investigate their enantioselective synthesis and evaluate their effects on biological targets .

Biological Studies: Probing Receptor Binding Sites

Researchers use 1-(3,5-Dichloropyridin-4-yl)ethanol as a tool to probe receptor binding sites. By modifying its structure, they gain insights into ligand-receptor interactions, which aids in drug design and understanding biological processes.

Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-2-methylbenzenesulfonamide and its enantiomer on FGFR1 kinase. Phys. Chem. Chem. Phys. 2019, 21, 25, 13758–13767. DOI: 10.1039/C9CP02112D

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319-H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1-(3,5-dichloropyridin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPDCYCCMCEYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichloropyridin-4-yl)ethanol

Synthesis routes and methods

Procedure details

To a 3-neck 12 L round bottom flask add tetrahydrofuran (THF, 3 L) and diisopropylamine (DIPA, 315 mL, 2.24 mol) and cool to −78° C. Add slowly n-butyllithium (1.6 M in hexanes, 1400 mL, 2.24 mol). After the addition is complete and the temperature has settled at −78° C. slowly add a solution of 3,5-dichloropyridine (296.7 g, 2.00 mol) which immediately forms a yellow solution that changes to a rust colored suspension. After the addition is complete and the temperature has settled at −78° C. slowly add acetaldehyde (230 mL, 4.05 mol) in THF (600 mL). Continue stirring at −78° C. After 3 hours, remove the dry ice bath and begin quenching the reaction by the dropwise addition of saturated aqueous ammonium chloride (1 L). Allow the reaction to warm to room temperature (RT) overnight with stirring. Dilute the mixture with methyl-tert-butylether (MTBE, 2 L), saturated aqueous ammonium chloride (1 L) and water (2 L). Partition and wash organics with saturated aqueous sodium chloride (brine). Extract the aqueous phase with MTBE (1.5 L). Combine the organic layers, dry over sodium sulfate, filter and concentrate in vacuo. Purify the residue by silica gel chromatography [25% ethylacetate (EA) in hexanes] to give the title compound as a red oil. Yield: 352 g (90%). MS (ES) m/z 192 [M+1]+.
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
315 mL
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reactant
Reaction Step Two
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3 L
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solvent
Reaction Step Two
Quantity
1400 mL
Type
reactant
Reaction Step Three
Quantity
296.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
230 mL
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Eight
Quantity
1 L
Type
solvent
Reaction Step Eight
Name
Quantity
2 L
Type
solvent
Reaction Step Eight

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